FK-448 Free base

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

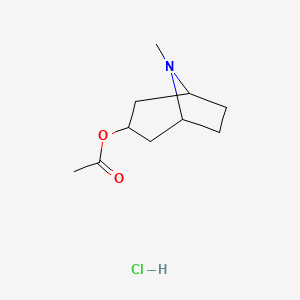

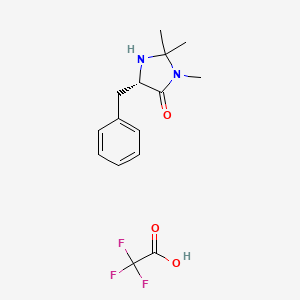

FK-448 Free base is a potent and specific inhibitor of chymotrypsin, an enzyme involved in protein digestion. It has an IC50 value of 720 nM, indicating its high efficacy in inhibiting chymotrypsin activity . This compound is primarily used in scientific research for its ability to modulate enzymatic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FK-448 Free base involves the reaction of 1-isopropylpiperazine with 4-ethoxycarbonyloxybenzoyl chloride in chloroform using triethylamine as a proton scavenger. The ethoxycarbonyl group is then removed using pyrrolidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory preparation methods with scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions

FK-448 Free base undergoes several types of chemical reactions, including:

Inhibition of Esterolysis: It slightly inhibits the esterolysis of trypsin and thrombin.

Hydrolytic Activity: It moderately inhibits the hydrolytic activities of cathepsin G.

Common Reagents and Conditions

Reagents: 1-isopropylpiperazine, 4-ethoxycarbonyloxybenzoyl chloride, triethylamine, pyrrolidine.

Conditions: Reactions are typically carried out in chloroform at controlled temperatures.

Major Products

The primary product of these reactions is this compound itself, with minor by-products depending on the specific reaction conditions.

Scientific Research Applications

FK-448 Free base is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

FK-448 Free base exerts its effects by specifically inhibiting chymotrypsin. It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds in proteins . This inhibition is highly specific, with minimal effects on other proteases such as plasmin and kallikrein .

Comparison with Similar Compounds

Similar Compounds

FK-448 Methanesulfonate: Another form of FK-448 with similar inhibitory properties.

Traxivitug: A chymotrypsin inhibitor with different structural properties.

Carbobenzoxyproline: Another enzyme inhibitor with distinct applications.

Uniqueness

FK-448 Free base is unique due to its high specificity and potency in inhibiting chymotrypsin. Its IC50 value of 720 nM is significantly lower than that of many other inhibitors, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula |

C25H30N2O3 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

[4-(4-propan-2-ylpiperazine-1-carbonyl)phenyl] 1,2,3,4-tetrahydronaphthalene-1-carboxylate |

InChI |

InChI=1S/C25H30N2O3/c1-18(2)26-14-16-27(17-15-26)24(28)20-10-12-21(13-11-20)30-25(29)23-9-5-7-19-6-3-4-8-22(19)23/h3-4,6,8,10-13,18,23H,5,7,9,14-17H2,1-2H3 |

InChI Key |

BPNWUGVANKCJDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C3CCCC4=CC=CC=C34 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)

![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)